![molecular formula C14H14BrN3O B15364673 8-Bromo-1-isopropyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-C]quinolin-2-one](/img/structure/B15364673.png)
8-Bromo-1-isopropyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-C]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1,3-dihydro-3-methyl-1-(1-methylethyl)-2H-imidazo[4,5-c]quinolin-2-one is a complex organic compound belonging to the imidazoquinoline class. This compound features a bromine atom, a methyl group, and an isopropyl group attached to its imidazoquinoline core, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,3-dihydro-3-methyl-1-(1-methylethyl)-2H-imidazo[4,5-c]quinolin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted quinoline derivatives under acidic conditions. The reaction may require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.
Reduction: The imidazoquinoline core can be reduced to form simpler derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Bromates or other oxidized derivatives.
Reduction: Reduced imidazoquinoline derivatives.
Substitution: Substituted imidazoquinolines with different functional groups.
Scientific Research Applications
This compound has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-Bromo-1,3-dihydro-3-methyl-1-(1-methylethyl)-2H-imidazo[4,5-c]quinolin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-Bromo-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: This compound shares a similar imidazoquinoline core but has a different substituent pattern.
8-Bromo-7-but-2-yn-1-yl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Another related compound with a different alkyl group attached.
Uniqueness: 8-Bromo-1,3-dihydro-3-methyl-1-(1-methylethyl)-2H-imidazo[4,5-c]quinolin-2-one stands out due to its specific combination of substituents, which can influence its reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of 8-Bromo-1,3-dihydro-3-methyl-1-(1-methylethyl)-2H-imidazo[4,5-c]quinolin-2-one, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C14H14BrN3O |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
8-bromo-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C14H14BrN3O/c1-8(2)18-13-10-6-9(15)4-5-11(10)16-7-12(13)17(3)14(18)19/h4-8H,1-3H3 |
InChI Key |
ZQZLSDDEQSWSCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
![Tert-butyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364635.png)
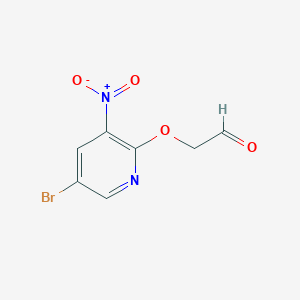

![5-Chloro-3-methylfuro[3,2-b]pyridine](/img/structure/B15364648.png)
![Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine](/img/structure/B15364650.png)
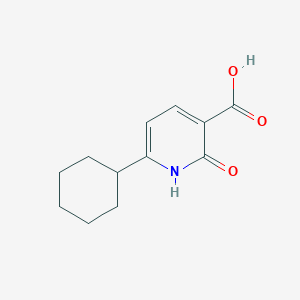
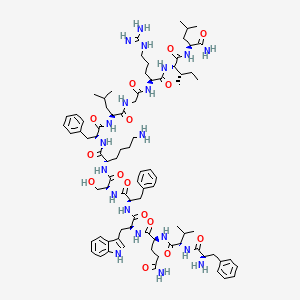
![6-Bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B15364657.png)
![tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15364658.png)
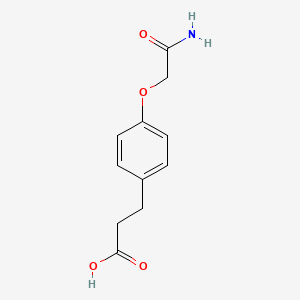
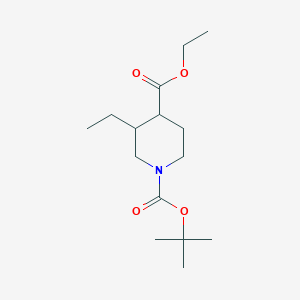
![8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B15364690.png)
